N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide
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Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H17F3N4O2 and its molecular weight is 378.355. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation : A novel series of pyrazolo[1,5-a]pyrimidine derivatives exhibited significant anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through a single-step condensation, demonstrating potential therapeutic applications in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Phosphodiesterase Inhibitory Activity : Another study focused on the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of type V phosphodiesterase. These inhibitors show promising antihypertensive activity, indicating potential applications in cardiovascular disease treatment (Dumaitre & Dodic, 1996).
Antiavian Influenza Virus Activity : Research into benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable activity against the H5N1 subtype of the influenza A virus. This highlights the potential for developing new antiviral agents from pyrazolo[1,5-a]pyrimidine derivatives (Hebishy et al., 2020).
Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial properties. Some compounds in this class have shown pronounced activity against bacterial and fungal species, suggesting their potential as antimicrobial agents (Abunada et al., 2008).
Mitochondrial Reductive Function Evaluation : A study on the synthetic protocol for functionalized trifluoromethylpyrazolopyrimidines demonstrated moderate toxicity in cell lines, indicating a potential for investigating mitochondrial functions and related disorders (Bellili et al., 2022).
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c1-12-9-16-23-10-13(11-25(16)24-12)3-2-8-22-17(26)14-4-6-15(7-5-14)27-18(19,20)21/h4-7,9-11H,2-3,8H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGOQYKGQCLCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.